molecular formula C6H7NO2 B078579 3-Methoxypyridine 1-oxide CAS No. 14906-61-7

3-Methoxypyridine 1-oxide

Cat. No.: B078579
CAS No.: 14906-61-7
M. Wt: 125.13 g/mol
InChI Key: CREDSSUYAKFWJO-UHFFFAOYSA-N
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Description

3-Methoxypyridine 1-oxide is a useful research compound. Its molecular formula is C6H7NO2 and its molecular weight is 125.13 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Coordination Polymers Formation : 4-Methoxypyridine N-oxide has been studied for its ability to generate 1-D coordination polymers with silver(I) salts. These polymers exhibit various bridging capacities, making the compound a potential candidate for the design of novel materials (Puttreddy & Steel, 2014).

  • Synthesis and Nitration Reactions : The compound has been involved in synthetic chemistry, specifically in the preparation and nitration of 3-chloro-5-methoxypyridine N-oxide. These studies provide insights into the behavior of such compounds under various chemical conditions (Bissell & Swansiger, 1987).

  • Alkylation Reactions : Research on 3-Methoxypyridine and its analogs has explored their synthesis through alkylation reactions. This shows its potential in organic synthesis, especially in the preparation of specific pyridine derivatives (Finkentey, Langhals & Langhals, 1983).

  • Cyanation and Deoxygenation Processes : The cyanation of 3-substituted pyridine 1-oxides with trimethylsilanecarbonitrile and the deoxygenation of nitropyridine 1-oxides have been studied. This research offers valuable insights for the development of novel cyanation methodologies (Sakamoto, Kaneda, Nishimura & Yamanaka, 1985).

  • Directive Influence in Nitration Reactions : Studies have explored the directive influence of N-oxide group during the nitration of 2- and 3-methoxypyridine N-oxide. These findings are important for understanding the reactivity patterns of such compounds (Hertog & Ammers, 2010).

  • Pyridazine Derivatives Synthesis : Research into the reaction of 3-methoxypyridazine with hydrogen peroxide and subsequent chemical transformations has been conducted. This provides a basis for synthesizing various pyridazine derivatives (Igeta, 1959).

  • Reaction with Ethyl Bromoacetate : The reaction of 4-methoxypyridine 1-oxide with ethyl bromoacetate yielding different compounds has been investigated. This kind of research helps in understanding the reactivity of N-oxide compounds in organic synthesis (Tien, Yeh & Tien, 1977).

  • Oncogenic Kinase Inhibition : Structural modifications of a 3-methoxy-2-aminopyridine compound have been researched for reducing mutagenicity and drug-drug interactions, particularly in relation to its inhibition of the oncogenic kinase bRAF (Palmer et al., 2012).

  • Pyrolysis and Spectroscopy Studies : The pyrolysis of 3-methoxypyridine and the detection of the pyrrolyl radical have been investigated. This research is significant for understanding the thermal decomposition and spectroscopic properties of pyridine derivatives (Holzmeier et al., 2016).

Safety and Hazards

The safety data sheet for 3-Methoxypyridine 1-oxide suggests that it is a combustible liquid that can cause skin and eye irritation . It may also cause respiratory irritation . In case of accidental release, it is advised to avoid dust formation, avoid breathing mist, gas or vapours, and avoid contacting with skin and eye .

Future Directions

While specific future directions for 3-Methoxypyridine 1-oxide are not mentioned in the search results, the study of similar compounds suggests potential areas of interest. For example, the study of pyridine derivatives for their diverse functional groups is an active area of research . This could potentially include further studies on this compound.

Properties

IUPAC Name

3-methoxy-1-oxidopyridin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2/c1-9-6-3-2-4-7(8)5-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CREDSSUYAKFWJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C[N+](=CC=C1)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90164160
Record name Pyridine, 3-methoxy-, 1-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90164160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14906-61-7
Record name Pyridine, 3-methoxy-, 1-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90164160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 3-chloropyridine-N-oxide (5.3g, 40 mmol) and 25% NaOMe in MeOH (25 ml) was refluxed for 24 hours under an argon atmosphere. The solvent was removed under reduced pressure and the residue was treated with CH2Cl2 and water. The organic phase was separated and dried (Na2SO4) and the solvent removed to give a residue which was triturated with hexane to yield 4 g (78%) of product as a crystalline solid, m.p. 99°-101° C. The structural assignment is supported by the proton NMR spectrum.
Quantity
5.3 g
Type
reactant
Reaction Step One
Name
NaOMe
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Yield
78%

Synthesis routes and methods II

Procedure details

3-Methoxypyridine (20.08g, 209 mmol) was dissolved in 100 mL of acetic acid. 30% H2O2 (28.3 mL, 275 mmol) was added and the reaction mixture was heated at 70° C. for six h. The cooled reaction mixture was concentrated and the residue dissolved in CH2Cl2 and stirred overnight with 20 g of solid potassium carbonate. The mixture was filtered and concentrated to give compound 762A (25.2g, 100%) as a light yellow solid which was characterized by 1H NMR and carried on to the next step.
Quantity
20.08 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
28.3 mL
Type
reactant
Reaction Step Two
Yield
100%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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